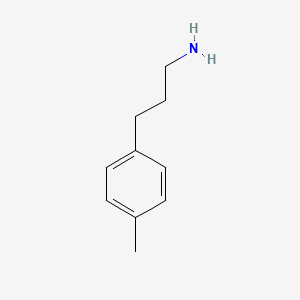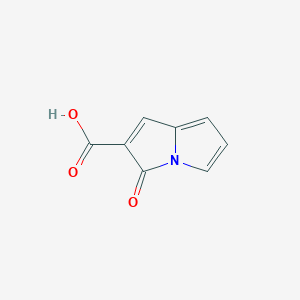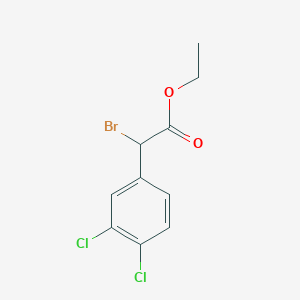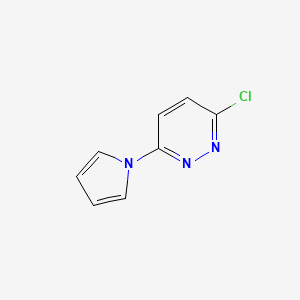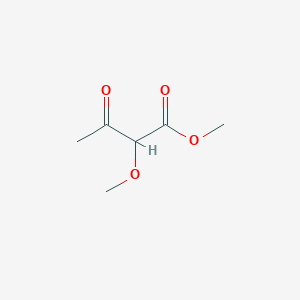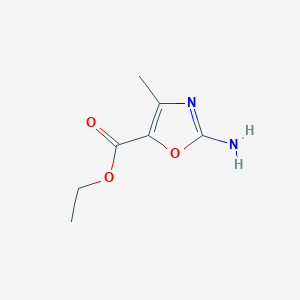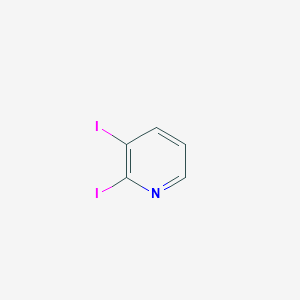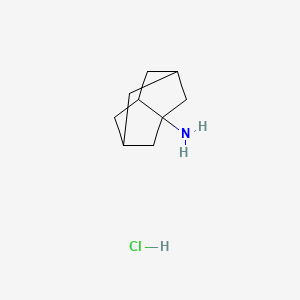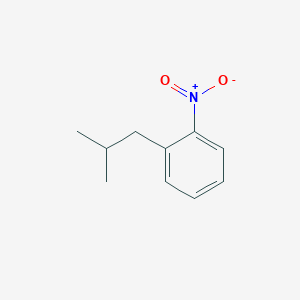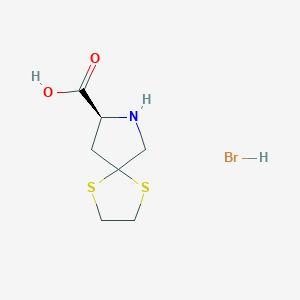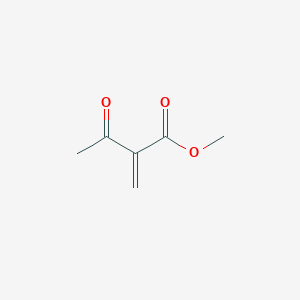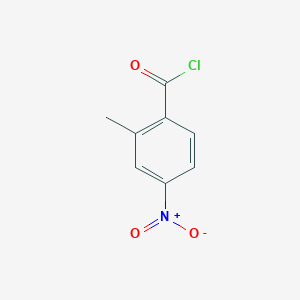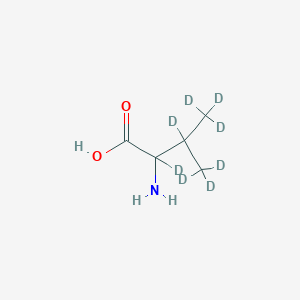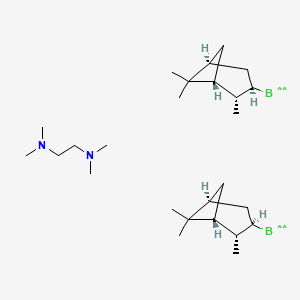
(+)-Isopinocampheylborane TMEDA complex
Vue d'ensemble
Description
- The “(+)-Isopinocampheylborane TMEDA complex” is a chemical compound with the formula ((CH_3)_2NCH_2CH_2N(CH_3)_2).
- It is derived from ethylenediamine by replacing the four amine hydrogens with four methyl groups.
- The complex is a colorless liquid, although older samples may appear yellow, and it has an odor similar to that of rotting fish.
- As a reagent in synthesis, it serves as a ligand for metal ions, forming stable complexes with many metal halides (e.g., zinc chloride and copper(I) iodide) that are soluble in organic solvents. In these complexes, TMEDA acts as a bidentate ligand.
Synthesis Analysis
- The synthesis of the “(+)-Isopinocampheylborane TMEDA complex” involves the coupling of the two charge-reversed carbon centers from the same precursor, Me3NO.
- The neutral TMEDA ligand is formed via this coupling process.
Molecular Structure Analysis
- The complex has a distorted octahedral coordination environment around the central magnesium atom.
- The lengths of the Mg–O bonds are similar and vary within a range of 2.033–2.063 Å.
- The aqua ligands participate in O–H…O and O–H…F hydrogen bonds, forming a chain packing.
Chemical Reactions Analysis
- The complex can serve as a precursor for the MOCVD growth of metal and metal oxide thin films.
- When used in MOCVD processes, it yields either metal (Ni, Cu) or metal oxide thin films (Fe3O4, ZnO).
Physical And Chemical Properties Analysis
- The complex is a white to almost white powder or crystal.
- It has a specific rotation of +55.0 to +62.0° (C=1, CHCl3).
- Safety hazards include skin and eye irritation, flammability, and potential explosion in air.
Applications De Recherche Scientifique
Glaser Coupling
- Scientific Field : Organic Chemistry .
- Summary of the Application : TMEDA is used in Glaser coupling, a procedure for the synthesis of 1,3-diynes through oxidative homocoupling of terminal alkynes . 1,3-diynes and their derivatives are useful motifs for the construction of complex molecules, and their excellent photochemical and material properties have received greater attention in recent decades .
- Methods of Application : The classical homocoupling is catalyzed by copper salts in the presence of a base and an oxidant . Many research groups have worked on the coupling of acetylenic components mediated by copper catalysts .
- Results or Outcomes : This method has been employed as key steps in the synthesis of shape persistent macrocycles, conjugated acetylenic polymers, molecular recognition processes .
Synthesis of Binary and Ternary Nanoclusters
- Scientific Field : Nanotechnology .
- Summary of the Application : TMEDA is used in the synthesis of binary and ternary nanoclusters .
- Methods of Application : A series of complexes of the type M(TePh)2 [TMEDA], where M = Zn, Cd, or Hg, have been investigated .
- Results or Outcomes : These compounds are commonly used in the synthesis of binary and ternary nanoclusters .
Organolithium Reagents
- Scientific Field : Organic Chemistry .
- Summary of the Application : TMEDA is used in the preparation of organolithium reagents . Organolithium reagents are important in organic synthesis, and are frequently used to transfer the organic group or the lithium atom to the substrates in synthetic steps, through nucleophilic addition or simple deprotonation .
- Methods of Application : When mixed with n-butyllithium, TMEDA’s nitrogen atoms coordinate to the lithium, forming a cluster of higher reactivity than the tetramer or hexamer that n-butyllithium normally adopts . BuLi/TMEDA is able to metallate or even doubly metallate many substrates including benzene, furan, thiophene, N-alkyl pyrroles, and ferrocene .
- Results or Outcomes : Many anionic organometallic complexes have been isolated as their [Li(tmeda)2]+ complexes . In such complexes [Li(tmeda)2]+ behaves like a quaternary ammonium salt, such as [NEt4]+ .
Methylenation of Esters
- Scientific Field : Organic Chemistry .
- Summary of the Application : TMEDA is used in the methylenation of esters .
- Methods of Application : Transmetallation of a zinc methylene complex [ZnI(tmeda)]2(m-CH2) with a titanium(III) chloride [TiCl3(tmeda)(thf)] produced a titanium methylene complex . Treatment of an ester with the titanium methylene complex resulted in methylenation of the ester carbonyl to form a vinyl ether .
- Results or Outcomes : The X-ray diffraction study displayed a dinuclear methylene structure [TiCl(tmeda)]2(m-CH2)(m-Cl)2 .
Photoredox Catalysis
- Scientific Field : Synthetic Organic Chemistry .
- Summary of the Application : TMEDA is used in photoredox catalysis, a powerful strategy in synthetic organic chemistry . Photoredox catalysis has emerged as a powerful, versatile, and increasingly important methodology in organic synthesis .
- Methods of Application : Strong bis-cyclometalated iridium photoreductants with electron-rich β-diketiminate (NacNac) ancillary ligands enable high-yielding photoredox transformations of challenging substrates with very simple reaction conditions that require only a single sacrificial reagent .
- Results or Outcomes : Using blue or green visible-light activation, a variety of reactions, which include hydrodehalogenation, cyclization, intramolecular radical addition, and prenylation via radical-mediated pathways, have been demonstrated .
Anionic Polymerization
- Scientific Field : Polymer Chemistry .
- Summary of the Application : TMEDA is used in the anionic polymerization of isoprene . Anionic polymerization is a type of polymerization that involves the rearrangement of anionic charges .
- Methods of Application : This work aimed at developing a synthetic route towards highly branched poly(isoprene) from commercially available raw materials, in good yield and devoid of microgelation, i.e., to prepare a completely soluble polymer via the versatile technique anionic polymerization .
- Results or Outcomes : The result is a highly branched polyisoprene .
Orientations Futures
- Further research could explore its applications in catalysis, materials science, and chemical vapor deposition.
- Investigating its reactivity with other ligands and metal ions may reveal additional properties and potential uses.
Please note that the information provided here is based on existing knowledge and available literature. For a comprehensive analysis, further research and detailed studies would be necessary. If you have any specific questions or need additional details, feel free to ask! 😊
Propriétés
InChI |
InChI=1S/2C10H17B.C6H16N2/c2*1-6-8-4-7(5-9(6)11)10(8,2)3;1-7(2)5-6-8(3)4/h2*6-9H,4-5H2,1-3H3;5-6H2,1-4H3/t2*6-,7+,8-,9-;/m11./s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPGSNPACSKQKJ-AUDPXGPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]C1CC2CC(C1C)C2(C)C.[B]C1CC2CC(C1C)C2(C)C.CN(C)CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B][C@@H]1C[C@@H]2C[C@H]([C@H]1C)C2(C)C.[B][C@@H]1C[C@@H]2C[C@H]([C@H]1C)C2(C)C.CN(C)CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50B2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499897 | |
| Record name | PUBCHEM_12482036 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 12482036 | |
CAS RN |
68297-74-5 | |
| Record name | PUBCHEM_12482036 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-Isopinocampheylborane TMEDA Complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



